N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
Benzo[b]thiophene is a heterocyclic compound and is a very important class of compounds in medicinal chemistry . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Pyrazole is another important heterocyclic compound often found in various pharmaceuticals.
Synthesis Analysis
The synthesis of thiophene derivatives is a topic of interest for medicinal chemists . They often use condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene and its derivatives show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Chemical Characterization
Scientific research has explored methods for synthesizing and characterizing compounds related to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide. These studies provide insights into the chemical properties and synthesis pathways of structurally related compounds. For instance, research on thiophenylhydrazonoacetates in heterocyclic synthesis demonstrates the reactivity of similar compounds toward various nitrogen nucleophiles to yield a range of derivatives, including pyrazole and isoxazole derivatives (Mohareb et al., 2004). Another study highlights the practical synthesis of an orally active CCR5 antagonist, showcasing methods for synthesizing complex molecules with potential therapeutic applications (Ikemoto et al., 2005).
Biological Activities and Applications
Research has also delved into the biological activities of benzo[b]thiophene derivatives, revealing their potential as therapeutic agents. For example, novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic properties, indicating the potential of such compounds in medicinal chemistry (Abu‐Hashem et al., 2020). Another study on new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-2-yl)propane derivatives highlights their dual action at 5-HT1A serotonin receptors and the serotonin transporter, suggesting their utility as new classes of antidepressants (Orus et al., 2002).
Mechanism of Action
Target of Action
The primary target of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
This compound interacts with its target, the 5-HT1A serotonin receptors, by binding to these receptors. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The compound displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with the 5-HT1A serotonin receptors. By binding to these receptors, the compound may influence various physiological functions and potentially alleviate symptoms of certain psychiatric disorders .
Future Directions
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11(8-12-10-23-15-7-5-4-6-13(12)15)18-16(21)14-9-20(2)19-17(14)22-3/h4-7,9-11H,8H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGKPHDYXXXCFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CN(N=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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